molecular formula C12H12F4O3 B13685567 Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate

Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate

Cat. No.: B13685567
M. Wt: 280.21 g/mol
InChI Key: JTFRAZBGFMVLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate is an organic compound characterized by the presence of fluorine atoms and a hydroxypropanoate group. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, making it significant in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
  • Trifluoromethyl ethers

Comparison: Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate is unique due to its combination of a hydroxypropanoate group and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds .

Properties

Molecular Formula

C12H12F4O3

Molecular Weight

280.21 g/mol

IUPAC Name

ethyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H12F4O3/c1-2-19-11(18)6-10(17)7-3-4-9(13)8(5-7)12(14,15)16/h3-5,10,17H,2,6H2,1H3

InChI Key

JTFRAZBGFMVLLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)F)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.